molecular formula C11H14ClF2NO B1341423 4-(3,4-Difluorophenoxy)piperidine hydrochloride CAS No. 1051919-38-0

4-(3,4-Difluorophenoxy)piperidine hydrochloride

Cat. No.: B1341423
CAS No.: 1051919-38-0
M. Wt: 249.68 g/mol
InChI Key: IHYVWAGJHCWHIJ-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenoxy)piperidine hydrochloride is an organic compound with the molecular formula C11H14ClF2NO and a molecular weight of 249.68 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties. The compound appears as a white crystalline powder and is soluble in water, methanol, and ethanol[2][2].

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)piperidine hydrochloride typically involves the reaction of 3,4-difluorophenol with piperidine in the presence of a suitable solvent and a base to facilitate the reaction[2][2]. The reaction mixture is then acidified using hydrochloric acid to form the hydrochloride salt of the compound. The product is purified through filtration and crystallization to obtain a high-purity compound[2][2].

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired product quality[2][2].

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(3,4-Difluorophenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][2].

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Difluorophenoxy)piperidine hydrochloride is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are required .

Biological Activity

4-(3,4-Difluorophenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorophenoxy group, which is crucial for its biological activity. The molecular formula is C11H13F2ClNC_{11}H_{13}F_2ClN, indicating the presence of fluorine and chlorine atoms that may influence its pharmacological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets. The difluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, affecting cellular signaling.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related piperidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Piperidine derivatives are often explored for their anticancer activities. In particular, compounds with similar structures have been reported to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression .

Antioxidant Effects

The antioxidant potential of piperidine-containing compounds has been documented, indicating that this compound may scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations (MIC values ranging from 1 to 10 µg/mL) against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Free Radical Scavenging : Research highlighted that the compound showed considerable free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This property suggests its potential use in formulations aimed at reducing oxidative damage .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other piperidine derivatives is useful.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Antioxidant Potential
This compound1-1015High
Piperidine derivative A5-1520Moderate
Piperidine derivative B10-2025Low

Properties

IUPAC Name

4-(3,4-difluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYVWAGJHCWHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051919-38-0
Record name Piperidine, 4-(3,4-difluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051919-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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